2-(cyclopentylthio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide
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Overview
Description
2-(cyclopentylthio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopentylthio group and a morpholino-oxoethyl group attached to a phenylacetamide backbone, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate halide under basic conditions.
Attachment of the morpholino-oxoethyl group: This step involves the reaction of morpholine with an oxoethyl halide to form the desired morpholino-oxoethyl intermediate.
Coupling with phenylacetamide: The final step involves coupling the cyclopentylthio and morpholino-oxoethyl intermediates with phenylacetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The phenylacetamide backbone can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions can vary, but often involve the use of strong bases or acids, and sometimes catalysts like palladium or copper.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopentylthio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide: shares similarities with other phenylacetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the cyclopentylthio and morpholino-oxoethyl groups makes it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c22-18(14-25-17-3-1-2-4-17)20-16-7-5-15(6-8-16)13-19(23)21-9-11-24-12-10-21/h5-8,17H,1-4,9-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBJWFUATIOSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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